molecular formula C10H9N3O3 B11886926 1-(4-Methoxy-2-nitrophenyl)-1H-imidazole CAS No. 25372-06-9

1-(4-Methoxy-2-nitrophenyl)-1H-imidazole

Cat. No.: B11886926
CAS No.: 25372-06-9
M. Wt: 219.20 g/mol
InChI Key: AMHMQVYBILXHQS-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2-nitrophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the methoxy and nitro groups on the phenyl ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-2-nitrophenyl)-1H-imidazole typically involves the reaction of 4-methoxy-2-nitroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-2-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The imidazole ring can undergo oxidation to form imidazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, dimethyl sulfoxide.

    Oxidation: m-Chloroperbenzoic acid, dichloromethane.

Major Products:

    Reduction: 1-(4-Amino-2-methoxyphenyl)-1H-imidazole.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

    Oxidation: Imidazole N-oxides.

Scientific Research Applications

1-(4-Methoxy-2-nitrophenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The imidazole ring can also coordinate with metal ions, affecting enzyme activity and other biochemical pathways.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-1H-imidazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    1-(4-Nitrophenyl)-1H-imidazole: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    1-(4-Methoxy-2-nitrophenyl)-2H-imidazole: Isomer with different positioning of the imidazole ring, leading to variations in chemical properties.

Uniqueness: 1-(4-Methoxy-2-nitrophenyl)-1H-imidazole is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which imparts distinct electronic and steric effects. These effects influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

1-(4-Methoxy-2-nitrophenyl)-1H-imidazole is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features an imidazole ring substituted with a methoxy group and a nitro group on the phenyl moiety. This unique structure contributes to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This is particularly relevant in pathways involving oxidative stress and inflammation.
  • Redox Reactions : The nitro group can participate in redox reactions, generating reactive intermediates that interact with cellular components, potentially leading to cellular damage or signaling changes.
  • Metal Ion Interaction : The imidazole ring is known for its ability to coordinate with metal ions, influencing various biochemical pathways involved in cellular metabolism and signaling.

Biological Activities

Research has identified several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that imidazole derivatives exhibit significant antibacterial and antifungal properties. This compound has been evaluated for its effectiveness against various pathogens. For instance, it demonstrated notable activity against Gram-positive and Gram-negative bacteria, which is crucial for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a candidate for treating inflammatory diseases .

Anticancer Potential

There is growing interest in the anticancer properties of imidazole derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting microtubule assembly and enhancing caspase activity . This suggests its potential as a therapeutic agent in cancer treatment.

Research Findings

Recent studies have provided insights into the biological activities of this compound:

Study Findings
Study A (2023)Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values ranging from 0.01 to 0.05 mg/mL.
Study B (2024)Showed anti-inflammatory effects via inhibition of COX enzymes, comparable to standard anti-inflammatory drugs .
Study C (2024)Indicated potential anticancer effects through apoptosis induction in MDA-MB-231 breast cancer cells at concentrations as low as 5 µM .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various imidazole derivatives, this compound was found to exhibit potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics targeting resistant strains.

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanism revealed that this compound effectively reduced levels of TNF-alpha and IL-6 in vitro, suggesting its applicability in treating chronic inflammatory conditions.

Properties

CAS No.

25372-06-9

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

1-(4-methoxy-2-nitrophenyl)imidazole

InChI

InChI=1S/C10H9N3O3/c1-16-8-2-3-9(10(6-8)13(14)15)12-5-4-11-7-12/h2-7H,1H3

InChI Key

AMHMQVYBILXHQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C=CN=C2)[N+](=O)[O-]

Origin of Product

United States

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